![molecular formula C14H16N2O2 B12589877 2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol CAS No. 586344-72-1](/img/structure/B12589877.png)
2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol is a complex organic compound with a unique structure that includes a methoxy group, a methyl group, and a pyridin-2-ylamino group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-6-methylphenol with pyridin-2-ylamine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phenolic derivatives with methoxy, methyl, and pyridin-2-ylamino groups. Examples include:
- 2-Methoxy-4-{[(pyridin-2-yl)amino]methyl}phenol
- 6-Methyl-4-{[(pyridin-2-yl)amino]methyl}phenol
- 2-Methoxy-6-methyl-4-{[(pyridin-3-yl)amino]methyl}phenol
Uniqueness
What sets 2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol apart is its specific combination of functional groups, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
586344-72-1 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
2-methoxy-6-methyl-4-[(pyridin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C14H16N2O2/c1-10-7-11(8-12(18-2)14(10)17)9-16-13-5-3-4-6-15-13/h3-8,17H,9H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
FTFTVUZWTMXBGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)OC)CNC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)

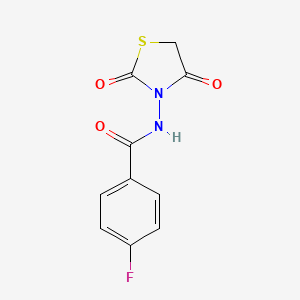

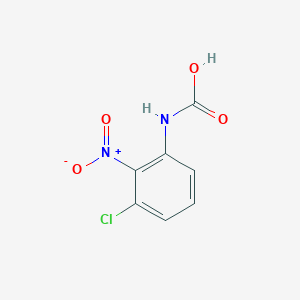
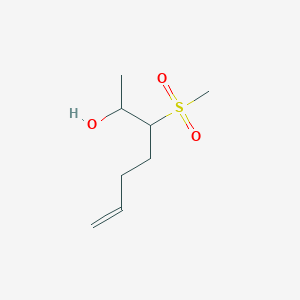
![1-[3-(Methoxymethoxy)phenyl]methanamine](/img/structure/B12589823.png)
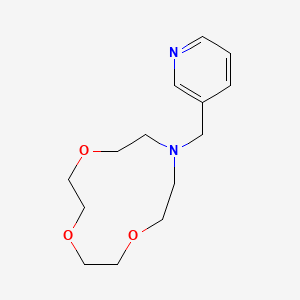
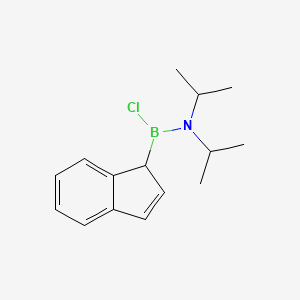
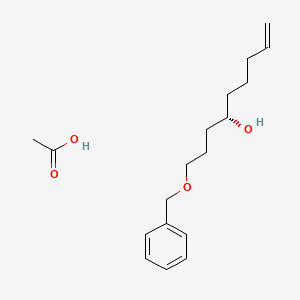
![Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]-](/img/structure/B12589846.png)
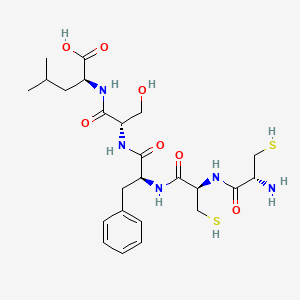
![4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride](/img/structure/B12589870.png)

